molecular formula C10H18N4O B13562754 [1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine

[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine

Cat. No.: B13562754
M. Wt: 210.28 g/mol
InChI Key: PIRFDVDQRTVYAQ-UHFFFAOYSA-N
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Description

[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine: is a heterocyclic compound with the molecular formula C10H18N4O It belongs to the class of pyrazoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine typically involves the reaction of 1,3-dimethyl-1H-pyrazol-4-amine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or morpholine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups .

Scientific Research Applications

Chemistry: In chemistry, [1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a promising compound for pharmaceutical applications .

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of [1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1,3-Dimethyl-5-(4-morpholinyl)-1H-pyrazol-4-amine
  • 1,3-Diethyl-5-(4-morpholin-4-yl-phenylamino)-methylene-2-thioxo-dihydro-pyrimidine-4,6-dione
  • 2,2-Dimethyl-1,3-dioxolane-4-methanamine

Comparison: Compared to similar compounds, [1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine stands out due to its unique combination of a pyrazole core and a morpholine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential bioactivity further highlight its uniqueness .

Biological Activity

[1,3-Dimethyl-5-(morpholin-4-yl)-1H-pyrazol-4-yl]methanamine, a heterocyclic compound with the molecular formula C10_{10}H18_{18}N4_4O, has garnered attention in biological research due to its potential therapeutic applications. This compound belongs to the pyrazole class, which is recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

PropertyValue
Molecular FormulaC10_{10}H18_{18}N4_{4}O
Molecular Weight210.28 g/mol
IUPAC Name(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)methanamine
InChI KeyPIRFDVDQRTVYAQ-UHFFFAOYSA-N
Canonical SMILESCC1=NN(C(=C1CN)N2CCOCC2)C

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-dimethyl-1H-pyrazol-4-amine with morpholine under specific conditions. The reaction is generally conducted in solvents like ethanol or methanol with catalysts such as palladium on carbon, followed by refluxing for several hours to ensure complete conversion of the starting materials.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a 1H-pyrazole structure can inhibit the growth of various cancer cell types, including lung, brain, colorectal, renal, prostate, and pancreatic cancers . Specifically, studies have shown that this compound exhibits significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various therapeutic outcomes. The precise pathways and targets remain an area of ongoing research.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activity. Preliminary findings suggest that it may exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies on related pyrazole compounds have reported MIC values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound against various cancer cell lines using the MTT assay. The results demonstrated a CC50 value of 58.44 µM against HT29 colon cancer cells, indicating promising anticancer activity compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Screening : Another study assessed the antimicrobial properties of similar pyrazole derivatives. The results indicated that these compounds exhibited significant antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)methanamine

InChI

InChI=1S/C10H18N4O/c1-8-9(7-11)10(13(2)12-8)14-3-5-15-6-4-14/h3-7,11H2,1-2H3

InChI Key

PIRFDVDQRTVYAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CN)N2CCOCC2)C

Origin of Product

United States

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